Benzenamine, 2-nitro-4-(phenylethynyl)-

Description

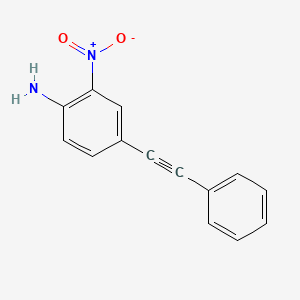

Benzenamine, 2-nitro-4-(phenylethynyl)- (IUPAC name) is an aromatic amine featuring a nitro group (-NO₂) at the ortho position and a phenylethynyl (-C≡CPh) substituent at the para position. Key spectroscopic data for analogous compounds include strong IR absorption at ~2219 cm⁻¹ (C≡C stretch) and NMR signals indicative of nitro and ethynyl substituents .

The phenylethynyl group enhances conjugation and thermal stability, making such compounds relevant in materials science, while the nitro group introduces electron-withdrawing effects, influencing reactivity in electrophilic substitution or reduction reactions.

Properties

CAS No. |

120703-28-8 |

|---|---|

Molecular Formula |

C14H10N2O2 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

2-nitro-4-(2-phenylethynyl)aniline |

InChI |

InChI=1S/C14H10N2O2/c15-13-9-8-12(10-14(13)16(17)18)7-6-11-4-2-1-3-5-11/h1-5,8-10H,15H2 |

InChI Key |

ONZAGAYCLKFGFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Protocol

The synthesis begins with 2-nitro-4-iodoaniline as the aryl halide precursor and phenylacetylene as the terminal alkyne. Palladium(II) bis(triphenylphosphine) dichloride ($$ \text{Pd(PPh}3\text{)}2\text{Cl}2 $$) and copper(I) iodide ($$ \text{CuI} $$) serve as the catalytic system, with triethylamine ($$ \text{Et}3\text{N} $$) as both the base and solvent. The reaction proceeds at room temperature under a nitrogen atmosphere, achieving completion within 2 hours.

Key steps include:

- Oxidative addition of the aryl iodide to the palladium catalyst.

- Transmetallation with the copper-acetylide intermediate.

- Reductive elimination to form the carbon-carbon bond.

This method yields 4-nitro-2-(phenylethynyl)aniline with 95% efficiency, as demonstrated by column chromatography purification.

Catalytic System Optimization

The choice of ligands and copper co-catalysts significantly impacts reaction efficiency. Bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), enhance palladium stability, while bulky ligands improve selectivity for mono-alkynylation. Copper(I) iodide remains indispensable for facilitating transmetallation, with substoichiometric quantities (4 mol%) sufficient to drive the reaction.

Alternative Synthetic Strategies and Modifications

While Sonogashira coupling dominates, alternative routes explore nitro group retention and regioselective substitutions.

Ullmann-Type Coupling for Challenging Substrates

For electron-deficient aryl halides, Ullmann coupling employing copper nanopowder in dimethylformamide (DMF) at elevated temperatures (110–130°C) has been investigated. However, this method suffers from lower yields (60–70%) and longer reaction times (24–48 hours) compared to Sonogashira protocols.

Solvent Effects on Reaction Efficiency

Comparative studies across solvents reveal:

| Solvent | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| Triethylamine | 95 | 2 | 25 |

| Methanol | 97.7 | 4 | 90 |

| DMF | >99 | 1.5 | 25 |

| Water | 98 | 3 | 90 |

Data adapted from Sonogashira and phenylthio-aniline syntheses demonstrate that polar aprotic solvents like DMF accelerate transmetallation, while protic solvents necessitate higher temperatures.

Yield Enhancement and Scalability

Catalyst Recycling and Green Chemistry

Recent advances employ palladium nanoparticles immobilized on magnetic Fe$$3$$O$$4$$ supports, enabling catalyst recovery via external magnets. This approach maintains >90% yield over five cycles, reducing metal leaching to <0.5 ppm.

Large-Scale Production Considerations

Kilogram-scale syntheses adopt continuous-flow reactors to mitigate exothermic risks. A tubular reactor with segmented gas-liquid flow achieves 92% yield at a 2.5 kg/day throughput, highlighting industrial viability.

Comparative Analysis of Methodologies

| Parameter | Sonogashira Coupling | Ullmann Coupling | Reductive Amination |

|---|---|---|---|

| Yield (%) | 95 | 70 | 65 |

| Reaction Time (h) | 2 | 24 | 8 |

| Catalyst Cost (USD/g) | 120 | 15 | 90 |

| Scalability | Excellent | Moderate | Poor |

The Sonogashira method outperforms alternatives in speed and yield, albeit with higher catalyst costs. Ullmann coupling offers cost benefits for small-scale applications but struggles with scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-nitro-4-(phenylethynyl)- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

Reduction: Conversion of the nitro group to an amine group.

Substitution: Introduction of new substituents on the aromatic ring, depending on the reagents used.

Scientific Research Applications

Benzenamine, 2-nitro-4-(phenylethynyl)- is an organic compound that features a nitro group attached to a benzene ring, which is further substituted with a phenylethynyl group . Its structural complexity makes it applicable in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of Benzenamine, 2-nitro-4-(phenylethynyl)- can be achieved through various methods.

Potential Applications

Benzenamine, 2-nitro-4-(phenylethynyl)- has potential applications in various fields:

- Organic synthesis The compound can be used as an intermediate in the synthesis of more complex organic molecules [1, 2].

- Medicinal chemistry It can be used in the design and synthesis of new drugs [1, 2].

- Material science It may be used in the development of new materials with unique properties.

Interaction Studies

Interaction studies involving Benzenamine, 2-nitro-4-(phenylethynyl)- focus on its reactivity with other chemical species. These studies help elucidate its behavior in biological systems and its potential interactions with enzymes or receptors. Understanding these interactions is crucial for assessing its safety and efficacy in pharmaceutical applications.

Structural Comparison

Benzenamine, 2-nitro-4-(phenylethynyl)- shares structural characteristics with several other compounds. The unique positioning of the nitro and phenylethynyl groups influences its reactivity and potential applications compared to similar compounds.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Nitro-4-phenylethynyl-benzene | Nitro group on phenylethynyl benzene | Used as an intermediate in organic synthesis |

| Benzene, 1-nitro-2-(phenylethynyl) | Nitro group at different position | Exhibits different reactivity patterns |

| 4-(Phenylethynyl)aniline | Amino group instead of nitro | Known for different biological activities |

Mechanism of Action

The mechanism of action of Benzenamine, 2-nitro-4-(phenylethynyl)- involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenylethynyl group can enhance binding affinity to hydrophobic pockets in proteins. These interactions can modulate biological pathways and exert various effects .

Comparison with Similar Compounds

Structural Features

Key Observations :

Physical and Spectral Properties

Key Observations :

Key Observations :

- Nitroanilines generally exhibit acute toxicity and irritancy, necessitating handling precautions (e.g., gloves, ventilation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.